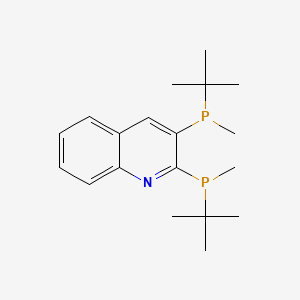
2,3-Bis(tert-butyl(methyl)phosphino)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(tert-butyl(methyl)phosphino)quinoline is a compound known for its role as a ligand in various catalytic processes. This compound is characterized by its air-stable, C2-symmetric P-stereogenic phosphine ligand properties, making it highly efficient in enantioselective transformations .
Preparation Methods
The synthesis of 2,3-Bis(tert-butyl(methyl)phosphino)quinoline typically involves the reaction of enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline . The reaction is carried out in tetrahydrofuran (THF) at low temperatures, specifically around -78°C, to ensure the stability of the intermediates . Industrial production methods are not extensively documented, but the laboratory synthesis provides a reliable route for obtaining this compound.
Chemical Reactions Analysis
2,3-Bis(tert-butyl(methyl)phosphino)quinoline undergoes various types of reactions, primarily serving as a ligand in metal-catalyzed processes. Some of the key reactions include:
Oxidation: The compound can participate in oxidation reactions, often facilitated by transition metals.
Reduction: It can also be involved in reduction reactions, particularly in the presence of rhodium or palladium catalysts.
Common reagents used in these reactions include arylboronic acids, aldehydes, and various metal catalysts such as rhodium, palladium, and ruthenium . The major products formed from these reactions are often enantioselective, showcasing high levels of enantiocontrol .
Scientific Research Applications
2,3-Bis(tert-butyl(methyl)phosphino)quinoline has a wide range of applications in scientific research:
Biology: The compound’s role in facilitating enantioselective transformations makes it valuable in the synthesis of biologically active molecules.
Medicine: Its application in the synthesis of chiral drugs and pharmaceuticals is noteworthy, as it helps in producing compounds with high enantiomeric purity.
Mechanism of Action
The mechanism by which 2,3-Bis(tert-butyl(methyl)phosphino)quinoline exerts its effects is primarily through its function as a ligand. It coordinates with metal centers, forming complexes that facilitate various catalytic processes. The molecular targets include transition metals such as rhodium, palladium, and ruthenium, which are involved in the catalytic cycles of hydrogenation, substitution, and addition reactions . The pathways involved often lead to the formation of enantioselective products, highlighting the compound’s efficiency in asymmetric catalysis .
Comparison with Similar Compounds
2,3-Bis(tert-butyl(methyl)phosphino)quinoline can be compared with other similar compounds such as:
2,3-Bis(tert-butylmethylphosphino)quinoxaline: This compound shares similar ligand properties and is used in asymmetric catalysis.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another widely used ligand in catalysis, known for its versatility in forming metal complexes.
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): A chiral ligand used in various enantioselective reactions, similar to this compound.
The uniqueness of this compound lies in its high levels of enantiocontrol and stability under ambient conditions, making it a preferred choice for many catalytic applications .
Properties
Molecular Formula |
C19H29NP2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl-[2-[tert-butyl(methyl)phosphanyl]quinolin-3-yl]-methylphosphane |
InChI |
InChI=1S/C19H29NP2/c1-18(2,3)21(7)16-13-14-11-9-10-12-15(14)20-17(16)22(8)19(4,5)6/h9-13H,1-8H3 |
InChI Key |
JTJDMERFZLLHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C)C1=CC2=CC=CC=C2N=C1P(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)propan-1-ol](/img/structure/B14795512.png)

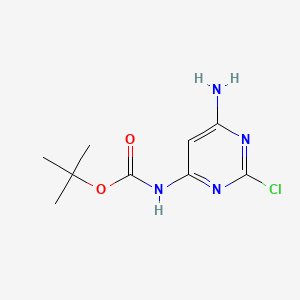
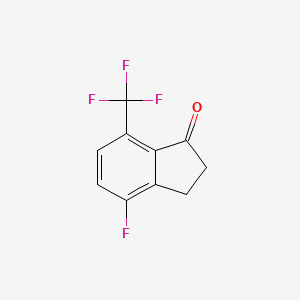
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-2,3,4,4a,5,6,7,8,8a,9a,10,10a-dodecahydro-1H-acridine-4-carboxamide;hydrochloride](/img/structure/B14795537.png)


![(3S,4R)-4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B14795548.png)
![3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B14795552.png)
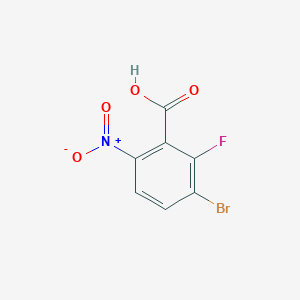
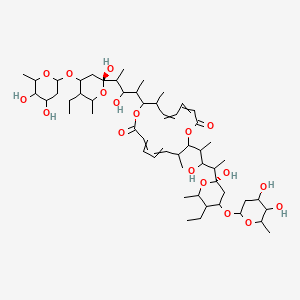
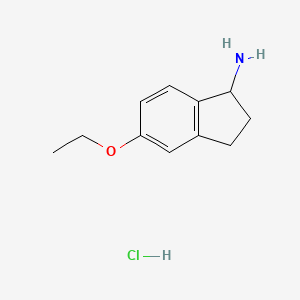
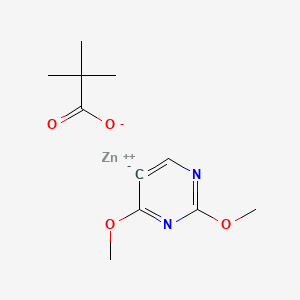
![[1-(4-Methylphenyl)sulfonylpyrrolidin-3-yl] methanesulfonate](/img/structure/B14795595.png)
